Rosonabant

Descripción general

Descripción

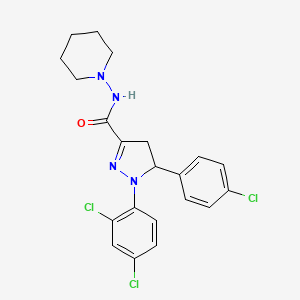

Rosonabant, también conocido por su nombre químico (±)-5-(4-clorofenil)-1-(2,4-diclorofenil)-N-(1-piperidinil)-4,5-dihidro-1H-pirazol-3-carboxamida, es un compuesto que actúa como antagonista e inversor agonista del receptor cannabinoide 1 (CB1) . Inicialmente fue investigado por Esteve Pharmaceuticals como supresor del apetito para el tratamiento de la obesidad . Sin embargo, su desarrollo se detuvo debido a graves efectos adversos psiquiátricos, como ansiedad, depresión e ideación suicida .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Rosonabant implica múltiples pasos, comenzando con la preparación de la estructura central del pirazol. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto se puede lograr reaccionando derivados de hidrazina con 1,3-dicetonas en condiciones ácidas o básicas.

Reacciones de sustitución: La introducción de los grupos clorofenilo se realiza normalmente mediante reacciones de sustitución aromática electrofílica.

Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Uso de catalizadores y disolventes que aumentan el rendimiento y la pureza.

Técnicas de purificación: Empleo de cristalización, destilación y cromatografía para aislar y purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Rosonabant experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en sus aminas o alcoholes correspondientes.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden modificar los anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.

Productos Principales:

Productos de oxidación: Óxidos y cetonas.

Productos de reducción: Aminas y alcoholes.

Productos de sustitución: Derivados halogenados y alquilados.

Aplicaciones Científicas De Investigación

Obesity Management

Rosonabant has been primarily studied for its efficacy in weight management. Its ability to suppress appetite positions it as a potential treatment for obesity.

Clinical Trials Overview

Several clinical trials have investigated the effectiveness of this compound in weight loss:

Metabolic Syndrome

The blockade of CB1 receptors by this compound has shown promise in improving various cardiometabolic risk factors:

- Insulin Sensitivity : Enhanced insulin sensitivity has been observed in patients treated with this compound, reducing the risk of type 2 diabetes.

- Lipid Profile Improvement : Significant reductions in triglycerides and increases in high-density lipoprotein cholesterol have been reported .

Case Study: Long-term Efficacy

A study involving patients with a body mass index greater than or equal to 30 demonstrated that treatment with this compound over two years resulted in an average weight loss of approximately 5.5 kg compared to placebo groups. Improvements were also noted in waist circumference and various metabolic parameters, indicating sustained efficacy over time .

Case Study: Safety Profile

Despite its benefits, the safety profile of this compound remains a concern due to potential psychiatric side effects similar to those seen with other CB1 antagonists like Rimonabant. Reports indicated instances of mood disturbances, necessitating careful monitoring during treatment .

Comparative Analysis with Other CB1 Antagonists

This compound is part of a broader class of cannabinoid receptor antagonists. Below is a comparative table highlighting its features against other notable compounds:

| Compound Name | Type | Affinity for CB1 | Unique Features |

|---|---|---|---|

| Rimonabant | CB1 Antagonist | High | Initially marketed for obesity management |

| AM251 | CB1 Antagonist | Low nanomolar | Improved selectivity over CB2 |

| Taranabant | CB1 Inverse Agonist | Moderate | Investigated for appetite suppression |

| Ibipinabant | CB1 Antagonist | Moderate | Explored for similar applications |

Mecanismo De Acción

Rosonabant ejerce sus efectos antagonizando e inversamente agonizando el receptor CB1. Este receptor es parte del sistema endocannabinoide, que regula el apetito, la sensación de dolor, el estado de ánimo y la memoria . Al bloquear los receptores CB1, this compound reduce el apetito e influye en los procesos metabólicos . Los objetivos moleculares incluyen los receptores CB1 ubicados en el sistema nervioso central y los tejidos periféricos .

Compuestos Similares:

Singularidad de this compound: La estructura única de this compound, con sus grupos clorofenilo y piperidinilo específicos, proporciona propiedades farmacológicas distintas. Al igual que sus contrapartes, enfrentó desafíos debido a efectos psiquiátricos adversos .

Comparación Con Compuestos Similares

Rimonabant: Another CB1 receptor antagonist with similar effects but also associated with severe psychiatric side effects.

Taranabant: A CB1 receptor antagonist studied for obesity treatment but discontinued due to adverse effects.

Otenabant: Similar to Rosonabant, it was investigated for obesity treatment but faced similar challenges.

Uniqueness of this compound: this compound’s unique structure, with its specific chlorophenyl and piperidinyl groups, provides distinct pharmacological properties. like its counterparts, it faced challenges due to adverse psychiatric effects .

Actividad Biológica

Rosonabant is a cannabinoid receptor type 1 (CB1) antagonist and inverse agonist that was primarily investigated for its potential use in treating obesity. However, the compound was discontinued due to safety concerns similar to those associated with rimonabant, another CB1 antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic processes, and relevant case studies.

This compound functions by blocking the CB1 receptors in the central nervous system and peripheral tissues. This action is significant because CB1 receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and mood modulation. The inhibition of these receptors can lead to:

- Decreased Appetite : By antagonizing CB1 receptors, this compound can suppress appetite, which is beneficial for weight management.

- Increased Energy Expenditure : Studies suggest that antagonism of CB1 may enhance energy expenditure and promote weight loss through increased physical activity and metabolic rate.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies, particularly focusing on its effects on weight loss and metabolic regulation. However, it is crucial to note that the drug's development was halted due to adverse effects.

| Parameter | Effect of this compound |

|---|---|

| Appetite Suppression | Significant reduction in food intake |

| Weight Loss | Promoted weight loss in obese models |

| Energy Expenditure | Increased daily energy expenditure |

| Mood Effects | Associated with mood disorders |

Case Studies and Research Findings

- Weight Loss Studies : In animal models, this compound demonstrated a potential for inducing weight loss similar to rimonabant. For instance, studies involving diet-induced obese mice showed a notable decrease in body weight and fat mass following treatment with this compound .

- Safety Concerns : The primary reason for the discontinuation of this compound was its association with severe psychiatric side effects, including anxiety and suicidal ideation. Similar to rimonabant, these adverse effects raised significant concerns regarding its safety profile .

- Comparison with Rimonabant : Rimonabant was previously approved for obesity treatment but was withdrawn due to severe psychiatric side effects. This compound was developed with hopes of mitigating these issues; however, it ultimately faced similar challenges .

Summary of Findings

The biological activity of this compound illustrates its potential as a therapeutic agent for obesity through its action as a CB1 antagonist. However, the adverse effects associated with its use have overshadowed its benefits. The following table summarizes key findings from research studies:

| Study Focus | Findings |

|---|---|

| Weight Management | Effective in reducing weight in animal models |

| Energy Metabolism | Increased energy expenditure observed |

| Psychiatric Effects | Linked to mood disorders similar to rimonabant |

Propiedades

Número CAS |

861151-12-4 |

|---|---|

Fórmula molecular |

C21H21Cl3N4O |

Peso molecular |

451.8 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |

InChI |

InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29) |

Clave InChI |

WMMMJGKFKKBRQR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

SMILES isomérico |

C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

SMILES canónico |

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

E-6776; E 6776; E6776; Rosonabant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.